2-(2-氨基-5-(3-甲氧基苯氧基)嘧啶-4-基)-5-((4-氯苄基)氧基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

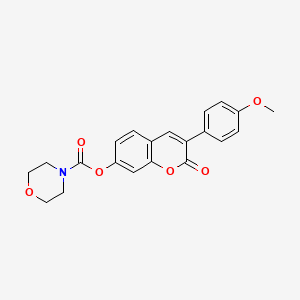

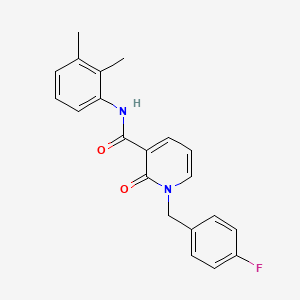

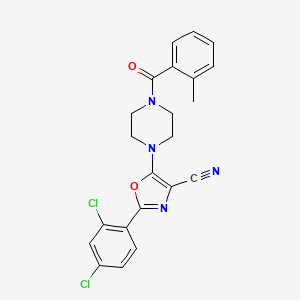

The compound "2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol" is a complex organic molecule that appears to be related to various pyrimidine derivatives with potential biological activity. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The methoxy and chlorobenzyl groups attached to this core structure suggest that the compound could have unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including acetylation, formylation, and condensation reactions. For instance, acetylation of a 2-amino-4-(4-methoxyphenyl)pyrimidine derivative using acetic anhydride can yield an N-pyrimidinylacetamide derivative, which can then be formylated using Vilsmeier-Haack reagent to produce a β-chloroenaldehyde derivative . This derivative can further react with primary and heterocyclic amines to form Schiff bases and can serve as a building block for constructing various nitrogen heterocyclic compounds . Multicomponent synthesis methods, such as the one described for the combinatorial synthesis of 2-amino-4-phenylpyrimidine derivatives, can also be relevant for synthesizing complex pyrimidine structures .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using analytical and spectral data. For example, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined using X-ray crystallography, and the bond lengths and angles were compared with those obtained from density functional theory (DFT) calculations . Such analyses are crucial for understanding the three-dimensional conformation and electronic structure of the compound, which are important for its reactivity and biological activity.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including condensation with urea, chlorination, and further condensation with amines . The reactivity of these compounds towards different reagents can lead to the formation of a wide range of products with potential biological activities. Schiff base formation is a common reaction for β-chloroenaldehyde derivatives of pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrimidine ring. The introduction of methoxy and chlorobenzyl groups is likely to affect these properties. The presence of phenol or catechol moieties in pyrimidine derivatives has been shown to be crucial for biological activity, as these groups are involved in pharmacophoric recognition by enzymes such as aldose reductase . Additionally, the antioxidant properties of these compounds are significant, with catechol derivatives showing the best activity .

科学研究应用

抗真菌活性

- 已经合成并研究了嘧啶衍生物对重要真菌类型(如烟曲霉和黑曲霉)的抗真菌作用。该研究得出结论,这些化合物可以被开发成有用的抗真菌剂,展示了生物活性和在抗真菌药物开发中进一步研究的潜力 (Jafar et al., 2017)。

抗癌活性

- 一项关于合成 2-氨基-4-苯基-5-H-茚并[1,2-d]嘧啶-5-酮衍生物的研究揭示了它们的抗癌评估。具体来说,一种衍生物对人乳腺癌细胞系 MCF7 显示出显着的效力,表明这些化合物在抗癌药物开发中的潜力 (Patravale et al., 2014)。

酶抑制

- 吡啶并[1,2-a]嘧啶-4-酮衍生物已被测试为醛糖还原酶 (ALR2) 抑制剂,并在微摩尔/亚微摩尔范围内表现出活性水平。这些化合物还显示出显着的抗氧化性能,表明它们在治疗与酶功能障碍和氧化应激相关的疾病方面的潜力 (La Motta et al., 2007)。

属性

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-30-17-3-2-4-19(11-17)32-22-13-27-24(26)28-23(22)20-10-9-18(12-21(20)29)31-14-15-5-7-16(25)8-6-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTSAFUPGYPSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B3009763.png)

![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)

![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)